ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that combines a quinoline derivative with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethylquinoline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then reacted with piperazine-1-carboxylate under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperazine ring can interact with various enzymes, potentially inhibiting their activity and altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Another compound with a similar ester functionality but different core structure.
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a different heterocyclic core but similar ester and carbonyl functionalities.
Uniqueness
Ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate is unique due to its combination of a quinoline derivative and a piperazine ring, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C21H29N3O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O3/c1-5-27-20(26)23-12-10-22(11-13-23)15-19(25)24-18-9-7-6-8-17(18)16(2)14-21(24,3)4/h6-9,14H,5,10-13,15H2,1-4H3 |
InChI Key |
LLVBITLVGLVTKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Origin of Product |
United States |
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